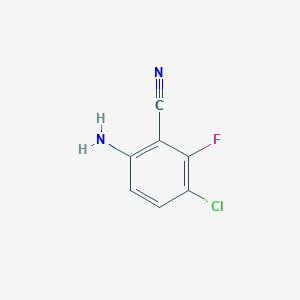

6-Amino-3-chloro-2-fluorobenzonitrile

Description

Contextualization within Halogenated and Aminated Aromatic Systems

The chemical identity of 6-Amino-3-chloro-2-fluorobenzonitrile is defined by its inclusion in two significant categories of aromatic compounds: halogenated and aminated systems.

Halogenated Aromatic Compounds: The presence of halogen atoms (fluorine, chlorine, bromine, iodine) on an aromatic ring profoundly influences the molecule's reactivity and physical properties. libretexts.org Halogenation is a fundamental type of electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.comyoutube.com The high electronegativity of halogens withdraws electron density from the benzene (B151609) ring, which can affect its susceptibility to further substitution. In synthetic chemistry, halogen substituents serve as crucial handles for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular frameworks.

Aminated Aromatic Systems: The amino group (-NH2) is a strong activating group in electrophilic aromatic substitution, donating electron density to the ring and directing incoming electrophiles primarily to the ortho and para positions. Aromatic amines are foundational building blocks in the synthesis of dyes, polymers, and a vast number of pharmaceuticals. acs.org The process of introducing an amino group onto an aromatic halide is a key reaction in organic chemistry. acs.org

The combination of both halogen and amino substituents on a single aromatic ring, as seen in this compound, creates a unique electronic environment. The electron-donating amino group and the electron-withdrawing halogen and nitrile groups create a polarized system, offering distinct regiochemical and reactivity profiles for synthetic transformations.

Significance of this compound in Contemporary Chemical Science

This compound is a polysubstituted aromatic compound that has garnered attention as a valuable building block in synthetic chemistry. Its specific arrangement of amino, chloro, and fluoro groups on the benzonitrile (B105546) core makes it a precursor for creating more complex molecules with potential applications in various scientific domains.

Basic chemical and physical properties of the compound are summarized below.

| Property | Value | Source |

| CAS Number | 1000577-64-9 | alchempharmtech.comqiyuebio.com |

| Molecular Formula | C₇H₄ClFN₂ | qiyuebio.comcymitquimica.com |

| Molecular Weight | 170.57 g/mol | qiyuebio.comcymitquimica.com |

| Purity | Min. 95% | cymitquimica.com |

The primary significance of this compound lies in its role as a versatile intermediate. While specific research on this exact isomer is emerging, the utility of closely related substituted aminobenzonitriles is well-documented, providing a clear indication of its potential. For instance, compounds like 2-Amino-6-fluorobenzonitrile (B142694) are used to synthesize quinazoline (B50416) derivatives, which are bicyclic heterocycles investigated for anticancer and antimalarial treatments. ossila.com The ortho-positioning of the amino and nitrile groups in such precursors is ideal for constructing these fused ring systems. ossila.com Similarly, other isomers are utilized in the development of therapeutic agents, where the specific substituents modulate reactivity and biological activity.

Scope of Academic Inquiry into this compound Research

Academic and industrial inquiry into this compound and its isomers primarily falls into three key areas: medicinal chemistry, agrochemical research, and material science. The compound serves as a scaffold that can be chemically modified to produce a diverse range of derivatives.

Medicinal Chemistry: This is the most prominent area of application for related aminohalobenzonitriles. These compounds are frequently used as starting materials for synthesizing heterocyclic compounds, which form the core of many drug candidates. Research on analogous structures shows their potential as precursors for kinase inhibitors, antidepressants, and agents targeting neurodegenerative diseases. ossila.com The specific combination of fluoro, chloro, and amino groups can influence a molecule's binding affinity to biological targets like enzymes and receptors.

Agrochemical Research: Substituted benzonitriles have a history of use in the agrochemical industry, particularly as herbicides. cambridge.orgresearchgate.net The nitrile functionality and halogen substituents can contribute to the phytotoxic properties of these molecules. cambridge.org Research in this area involves synthesizing and screening derivatives for their effectiveness as herbicides, fungicides, or insecticides. The electron-withdrawing nature of the substituents on compounds like this compound can modulate their reactivity and, by extension, their biological activity in agricultural applications.

Material Science: While less documented than medicinal applications, substituted benzonitriles are also explored in material science. The nitrile group's polarity and ability to participate in coordination complexes make these compounds interesting for developing novel materials with specific electronic or optical properties. wikipedia.org

The table below highlights several isomers of aminochlorofluorobenzonitrile, illustrating the common research themes in this chemical space.

| Compound Name | CAS Number | Research Application/Context | Source |

| 2-Amino-6-chloro-5-fluorobenzonitrile | 2092610-02-9 | Intermediate for pharmaceuticals and agrochemicals; precursor for heterocyclic compounds. | |

| 2-Amino-3-chloro-5-fluorobenzonitrile | 1263277-06-0 | Building block in organic synthesis, medicinal chemistry, and material science. Potential acetylcholinesterase inhibitor. | |

| 4-Amino-3-chloro-2-fluorobenzonitrile | 2092765-25-6 | Chemical intermediate. | chemscene.com |

| 4-Amino-2-chloro-6-fluorobenzonitrile | 1095188-13-8 | Organic building block. | bldpharm.com |

| 2-Amino-6-fluorobenzonitrile | 77326-36-4 | Precursor for tacrine-related compounds and quinazoline derivatives for potential use in Alzheimer's and cancer therapy. | ossila.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

6-amino-3-chloro-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKYFJYZLOWWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C#N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650224 | |

| Record name | 6-Amino-3-chloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000577-64-9 | |

| Record name | 6-Amino-3-chloro-2-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000577-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-3-chloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 6 Amino 3 Chloro 2 Fluorobenzonitrile and Analogues

Reactivity of the Amino Functionality

The amino group, being an activating, ortho-, para-directing group, significantly influences the molecule's reactivity. Its lone pair of electrons can be donated to the aromatic system, affecting substitution patterns and participating directly in various chemical transformations.

While the amino group is primarily known for its electron-donating and nucleophilic character in reactions like alkylation or acylation, its direct participation in nucleophilic aromatic substitution (SNAr) as a leaving group is not typical. However, its presence profoundly impacts the ring's susceptibility to SNAr reactions where other groups, like the halogens, are displaced. The amino group's electron-donating nature can decrease the electrophilicity of the ring, potentially slowing down SNAr reactions compared to rings with only electron-withdrawing substituents.

In heterocyclic systems, which can be considered analogues, the aminodehalogenation reaction is a well-established process. For instance, the reaction of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (B7890531) with various benzylamines results in the displacement of the chloro group. nih.gov This highlights the general principle of an amine acting as a nucleophile to displace a halogen on an electron-deficient ring system.

The nucleophilic nature of the primary amino group in 6-Amino-3-chloro-2-fluorobenzonitrile allows for a wide array of derivatization reactions. These transformations are crucial for altering the compound's physical and chemical properties. Standard synthetic protocols can be applied to form various functional groups, as detailed below.

| Derivative | Reagent Class | General Reaction Conditions |

| Amide | Acyl chlorides, Anhydrides | Base (e.g., pyridine (B92270), triethylamine) in an aprotic solvent. |

| Carbamate | Chloroformates | Base (e.g., pyridine) in a solvent like dichloromethane (B109758) or THF. |

| Urea | Isocyanates, Carbamoyl chlorides | Aprotic solvent, often at room temperature. |

| Sulfonamide | Sulfonyl chlorides | Base (e.g., pyridine) in a suitable solvent. |

| Silylamine | Silyl halides (e.g., TMSCl) | Base (e.g., triethylamine) to scavenge HCl. |

| Phosphoramidate | Phosphorochloridates | Base in an aprotic solvent. |

This table illustrates common derivatization pathways for a primary aromatic amine like that in this compound.

For example, the formation of amides from aromatic amines is a fundamental transformation. The reaction of an amino group with an acyl chloride in the presence of a base like pyridine proceeds readily to yield the corresponding amide. Similarly, reaction with sulfonyl chlorides yields sulfonamides, which are known for their diverse applications.

The primary aromatic amino group of this compound can be converted into a diazonium salt (Ar-N₂⁺) through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. nih.gov

The resulting diazonium salt is a highly valuable synthetic intermediate because the dinitrogen group (N₂) is an excellent leaving group. This allows for its replacement by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgnih.govmasterorganicchemistry.com

Key Transformations via Diazonium Salts:

Hydroxylation (Replacement with -OH): Heating the aqueous solution of the diazonium salt, often in the presence of a copper catalyst like copper(I) oxide (Cu₂O), leads to the formation of the corresponding phenol. wikipedia.org This process, sometimes referred to as Verkochung, can replace the amino group with a hydroxyl group. wikipedia.org

Halogenation (Replacement with -Cl, -Br): The Sandmeyer reaction, using copper(I) chloride (CuCl) or copper(I) bromide (CuBr), can be used to replace the diazonium group with chlorine or bromine, respectively. wikipedia.orgmasterorganicchemistry.com

Cyanation (Replacement with -CN): Treatment with copper(I) cyanide (CuCN) allows for the introduction of a nitrile group, yielding a benzonitrile (B105546) derivative. wikipedia.org

| Reaction | Reagent | Product Functional Group |

| Hydroxylation | H₂O, H⁺, Δ (or Cu₂O) | -OH |

| Sandmeyer (Chlorination) | CuCl, HCl | -Cl |

| Sandmeyer (Bromination) | CuBr, HBr | -Br |

| Sandmeyer (Cyanation) | CuCN, KCN | -CN |

| Balz-Schiemann | HBF₄, then Δ | -F |

| Deamination | H₃PO₂ | -H |

This table summarizes common transformations of an aryl diazonium salt derived from this compound.

Reactivity of Halogen Substituents on the Aromatic Ring

The chlorine and fluorine atoms on the aromatic ring are electron-withdrawing and can act as leaving groups in nucleophilic aromatic substitution reactions, particularly when the ring is activated by other substituents.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring in this compound is generally deactivated towards electrophilic attack due to the presence of the electron-withdrawing nitrile and halogen groups. masterorganicchemistry.com The amino group is a strong activating group, but its effect may be tempered by the other substituents. Electrophilic substitution, if it occurs, would be directed by the powerful ortho-, para-directing amino group to the positions ortho and para to it (positions 5 and 1, respectively). However, given the substitution pattern, these positions are either sterically hindered or already substituted. Therefore, further electrophilic substitution is generally difficult under standard conditions.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitrile group (-CN) and the halogens makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. qorganica.espressbooks.pub This is the most significant reaction pathway for the halogen substituents. The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The rate of SNAr is highly dependent on the nature and position of the activating groups. Electron-withdrawing groups positioned ortho or para to the leaving group are most effective at stabilizing the negative charge of the Meisenheimer intermediate through resonance. pressbooks.pubmasterorganicchemistry.com In this compound:

The chlorine at position 3 is para to the activating amino group (which is electron-donating and thus deactivating for SNAr) and meta to the strongly activating nitrile group.

The fluorine at position 2 is ortho to the nitrile group and ortho to the amino group.

Typically, fluorine is a better leaving group than chlorine in SNAr reactions when the attack of the nucleophile is the rate-determining step, due to its higher electronegativity which makes the attached carbon more electrophilic. youtube.com Given that the fluorine atom is ortho to the powerful electron-withdrawing nitrile group, it is expected to be the more reactive site for nucleophilic displacement. Regioselective substitution at the 4-position of 2,4-dichloroquinazoline (B46505) precursors by amine nucleophiles is a well-documented example of this principle in a related heterocyclic system. nih.gov

Halogen exchange (Halex) reactions are a subset of nucleophilic aromatic substitution where one halogen is replaced by another. A common application is the synthesis of fluoroaromatics from the corresponding chloroaromatics using a fluoride (B91410) salt like potassium fluoride (KF). google.com These reactions are often carried out in aprotic, polar solvents at high temperatures. google.comgoogle.com

For this compound, a halogen exchange reaction could theoretically replace the chlorine atom with another fluorine atom, although this would require forcing conditions. The process involves the nucleophilic attack of a fluoride ion on the carbon bearing the chlorine atom. The success of such a reaction on this specific substrate would depend on the relative activation of the C-Cl bond towards nucleophilic attack compared to other possible reactions. The synthesis of various fluorobenzonitriles from chlorobenzonitriles via halogen exchange is a known industrial process, highlighting its synthetic utility. google.com

Computational Insights into Halogen Bond Interactions

The presence of multiple halogen atoms (chlorine and fluorine) on the benzonitrile ring, alongside nitrogen-containing functional groups (amino and nitrile), makes this compound a candidate for engaging in halogen bonding. Computational chemistry provides significant insights into the nature of these non-covalent interactions.

Halogen bonding is a highly directional, attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophile. digitellinc.comnih.gov The σ-hole is a region of positive electrostatic potential located along the axis of the R-X covalent bond (where R is a carbon or other atom and X is the halogen). digitellinc.com In this compound, the electron-withdrawing nature of the cyano group and the adjacent fluorine atom can enhance the positive character of the σ-hole on the chlorine atom, strengthening its potential as a halogen bond donor. Theoretical studies on related molecules show that the strength of halogen bonds increases in the order F < Cl < Br < I. mdpi.com

Advanced computational methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Interacting Quantum Atoms (IQA) scheme, are used to dissect these interactions. nih.gov Studies on complexes of substituted pyridines with halogenated molecules reveal that the interaction energy is not purely electrostatic but has a substantial exchange-correlation (covalent) component, which can even dominate the electrostatic term in some cases. nih.gov These analyses provide quantitative data on bond critical points (BCPs), electron density, and delocalization indices, which correlate with the strength and nature of the halogen bond. nih.gov

Computational modeling allows for the investigation of how these interactions influence molecular assembly and substrate recognition. For instance, in enzymatic catalysis, engineered halogen bonds can alter substrate binding modes and selectivity, acting as a "crowbar" to position a substrate correctly within an active site.

| Computational Method | Key Insights Provided for Halogen Bonding Analysis | Typical Findings in Halogenated Aromatics |

| Density Functional Theory (DFT) | Calculation of interaction energies, electrostatic potentials (σ-hole visualization), and optimized geometries of halogen-bonded complexes. nih.gov | Provides accurate interaction energies and reveals the positive electrostatic potential on the halogen atom opposite the covalent bond. digitellinc.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Identifies bond critical points (BCPs) between interacting atoms, quantifying the electron density (ρ) and its Laplacian (∇²ρ) to classify the interaction type (e.g., shared vs. closed-shell). nih.gov | Confirms the existence of the bond path and typically characterizes strong halogen bonds as having partial covalent character. |

| Interacting Quantum Atoms (IQA) | Decomposes the total interaction energy into physically meaningful components: electrostatic, exchange-correlation (covalent), and dispersion. mdpi.comnih.gov | Reveals that exchange-correlation and dispersion are significant contributors to the bond energy, not just electrostatics. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer between the nucleophile (Lewis base) and the halogenated molecule (Lewis acid). | Quantifies the orbital interactions, such as the n → σ* donation from the nucleophile to the antibonding orbital of the R-X bond. |

**3.3. Reactivity of the Nitrile Group

The cyano (-C≡N) group is a versatile functional group capable of undergoing a variety of transformations. Its reactivity in this compound is influenced by the electronic effects of the amino and halogen substituents on the aromatic ring.

Hydrolysis: The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions. The reaction proceeds via nucleophilic attack of water (acid-catalyzed) or hydroxide (B78521) (base-catalyzed) on the electrophilic carbon of the nitrile, passing through a key amide intermediate. youtube.com

Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen activates the carbon atom toward nucleophilic attack by water. Tautomerization and further hydrolysis of the resulting amide yields the carboxylic acid and an ammonium (B1175870) ion.

Base-catalyzed hydrolysis: Direct attack of a hydroxide ion on the nitrile carbon forms a hydroxy imine anion, which is protonated by water to give an imidic acid that tautomerizes to the amide. youtube.com Further hydrolysis of the amide under basic conditions yields a carboxylate salt. youtube.com

Kinetic studies on substituted benzonitriles show that the rate of hydrolysis is sensitive to the electronic nature of the ring substituents. yu.edu.jo The electron-withdrawing halogen and nitrile groups on the target molecule would be expected to influence the reaction rate compared to unsubstituted benzonitrile.

Ammoxidation: Ammoxidation is a major industrial process, typically referring to the conversion of methyl-substituted aromatics (like toluene) into the corresponding benzonitriles using ammonia (B1221849) and an oxidant (often air) at high temperatures over metal oxide catalysts. youtube.com It can be considered the reverse of nitrile hydrolysis followed by amidation. For a molecule like this compound, this reaction is not a synthetic route to the molecule but rather illustrates the chemistry of the nitrile group's formation from other precursors. youtube.com

The ortho-disposition of the amino and nitrile groups in molecules like this compound allows for cyclization reactions to form fused heterocyclic systems. A prominent example is the synthesis of indazoles via reaction with hydrazine (B178648) (N₂H₄). nih.govchemicalbook.com

This reaction is a classic method for constructing the 3-aminoindazole framework. The mechanism involves an initial nucleophilic attack by one of the nitrogen atoms of hydrazine on the electrophilic carbon of the nitrile group. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine moiety attacks, ultimately leading to the formation of the fused pyrazole (B372694) ring after tautomerization. The amino group at position 6 of the benzonitrile becomes the amino group at position 3 of the resulting indazole. chemicalbook.com The reaction of 2-aminobenzonitriles is an established route to 1H-indazoles. nih.gov

The expected product from the reaction of this compound with hydrazine would be 3,5-diamino-6-chloro-7-fluoro-2H-indazole .

Reaction Pathway Analysis and Kinetic Investigations

Understanding the potential reaction pathways and their kinetics is crucial for controlling reaction outcomes, optimizing yields, and confirming mechanistic hypotheses.

The halogenated aromatic ring of this compound is susceptible to nucleophilic attack, primarily through the Nucleophilic Aromatic Substitution (SNAr) pathway.

SNAr Pathway: This is the most probable pathway for this substrate. The aromatic ring is activated towards nucleophilic attack by the strong electron-withdrawing effects of the nitrile group and the halogen atoms. The reaction generally proceeds via a two-step addition-elimination mechanism. uomustansiriyah.edu.iq

Addition: A nucleophile attacks the carbon atom bearing a leaving group (F or Cl), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iq

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

Recent computational and experimental evidence suggests that many reactions previously assumed to be stepwise are actually concerted (cSNAr) , occurring in a single step without a stable intermediate, particularly with good leaving groups and on heterocyclic systems. nih.govsemanticscholar.org

Radical Pathway (SRN1): An alternative, though generally less common, pathway is the radical nucleophilic aromatic substitution (SRN1). This mechanism involves a single electron transfer (SET) from the nucleophile to the aromatic substrate to form a radical anion. rsc.org This radical anion then ejects the leaving group to form an aryl radical, which subsequently reacts with the nucleophile. This pathway is typically favored for substrates with very strong electron-withdrawing groups (like nitro groups) or when initiated photochemically or electrochemically, and is less likely to compete with the SNAr pathway for this specific compound under typical thermal conditions. rsc.org

Kinetic investigations provide powerful evidence for elucidating reaction mechanisms and are essential for optimizing reaction conditions.

For the SNAr mechanism, kinetic studies typically show second-order kinetics—first order with respect to the aromatic substrate and first order with respect to the nucleophile. researchgate.net This is consistent with the bimolecular nature of the rate-determining addition step. By measuring reaction rates under pseudo-first-order conditions (a large excess of one reactant), the rate constants can be determined accurately. researchgate.net

Advanced kinetic methods provide deeper mechanistic insights:

| Kinetic Method | Information Provided | Application to SNAr Mechanisms |

|---|---|---|

| Rate Law Determination | Establishes the dependence of the reaction rate on reactant concentrations. | A second-order rate law supports a bimolecular rate-determining step, a hallmark of the SNAr mechanism. researchgate.net |

| Hammett Plots | Correlates reaction rates for a series of substituted substrates with substituent electronic parameters (σ). | For SNAr, a large, positive reaction constant (ρ) indicates the buildup of negative charge in the transition state, consistent with Meisenheimer complex formation. semanticscholar.org |

| Leaving Group Effect | Compares reaction rates with different leaving groups (kF/kCl). | In the SNAr mechanism, the C-X bond is broken after the rate-determining step. Therefore, the rate is often not dominated by C-X bond strength, and fluorine is frequently a better leaving group than chlorine due to its high electronegativity stabilizing the intermediate. |

| Kinetic Isotope Effects (KIEs) | Measures the change in reaction rate upon isotopic substitution at a specific atom. | 12C/13C KIEs can distinguish between stepwise and concerted SNAr pathways. A small KIE suggests a stepwise mechanism, while a larger KIE points toward a concerted process where bond-forming and bond-breaking occur simultaneously in the transition state. nih.gov |

These kinetic tools are indispensable for confirming the operative reaction pathway and for fine-tuning parameters like temperature, solvent, and catalyst to achieve desired regioselectivity and yield in the synthesis of derivatives from this compound.

Regioselective Control in Multi-Substituted Benzonitrile Reactions

The regiochemical outcome of reactions involving polysubstituted benzene rings, such as in this compound, is a complex interplay of the electronic and steric effects of each substituent. The directing effects of the amino, chloro, fluoro, and cyano groups determine the position of substitution in both electrophilic and nucleophilic aromatic substitution reactions. Understanding these individual contributions is paramount to predicting and controlling the regioselectivity of synthetic transformations.

In electrophilic aromatic substitution (EAS), the reactivity and orientation of the incoming electrophile are governed by the activating or deactivating nature of the substituents already present on the benzene ring. Activating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. They typically direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups withdraw electron density from the ring, decreasing its reactivity and directing incoming electrophiles to the meta position.

The substituents on this compound present a classic case of competing directing effects:

Amino group (-NH₂): This is a strongly activating group due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance (+R effect). It is a powerful ortho, para-director.

Nitrile group (-CN): The cyano group is a strongly deactivating group due to both its inductive electron withdrawal and its resonance effect (-R effect), which pulls electron density out of the ring. It is a meta-director.

The following table summarizes the directing effects of the individual substituents found in this compound.

| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |

| -NH₂ | +R >> -I | Strongly Activating | ortho, para |

| -F | -I > +R | Deactivating | ortho, para |

| -Cl | -I > +R | Deactivating | ortho, para |

| -CN | -R, -I | Strongly Deactivating | meta |

When multiple substituents are present, the position of electrophilic attack is generally controlled by the most powerful activating group. In the case of this compound, the amino group is the most potent activator and will therefore dictate the regioselectivity of EAS reactions. The positions ortho and para to the amino group are C5 and C4, respectively. Given that the C4 position is already substituted with a chlorine atom, electrophilic attack would be expected to occur at the C5 position.

In contrast, nucleophilic aromatic substitution (SNAr) reactions are favored by the presence of strong electron-withdrawing groups ortho or para to a good leaving group. In this compound, the electron-withdrawing nitrile group activates the ring towards nucleophilic attack. The fluorine and chlorine atoms can both act as leaving groups.

The regioselectivity of SNAr reactions can be predicted by considering the stability of the Meisenheimer complex intermediate that is formed upon nucleophilic attack. The negative charge in this intermediate is best stabilized when it is delocalized onto the electron-withdrawing groups.

Considering the structure of this compound, the nitrile group is para to the fluorine atom and meta to the chlorine atom. Therefore, nucleophilic attack is more likely to occur at the C2 position, leading to the displacement of the fluoride ion. The stability of the resulting Meisenheimer intermediate would be enhanced by the delocalization of the negative charge onto the cyano group.

The following table outlines the predicted regiochemical outcomes for hypothetical reactions of this compound.

| Reaction Type | Reagents | Predicted Major Product | Rationale |

| Electrophilic Aromatic Substitution (e.g., Bromination) | Br₂/FeBr₃ | 6-Amino-5-bromo-3-chloro-2-fluorobenzonitrile | The strongly activating amino group directs the incoming electrophile to the vacant C5 position, which is ortho to it. |

| Nucleophilic Aromatic Substitution (e.g., Amination) | R₂NH | 6-Amino-3-chloro-2-(dialkylamino)benzonitrile | The electron-withdrawing nitrile group activates the para position (C2) for nucleophilic attack, leading to the displacement of the fluoride. |

It is important to note that while these principles provide a strong predictive framework, the actual outcome of a reaction can also be influenced by steric hindrance and the specific reaction conditions employed, such as the nature of the solvent and the reaction temperature. umn.edu Experimental studies are crucial to definitively determine the regioselectivity in such complex, multi-substituted systems.

Applications in Advanced Chemical Research and Development

Medicinal Chemistry Applications of 6-Amino-3-chloro-2-fluorobenzonitrile Scaffolds

The chemical scaffold this compound is a highly functionalized aromatic compound that serves as a critical starting material in the field of medicinal chemistry. Its unique substitution pattern, featuring an amine group, a nitrile moiety, and two distinct halogen atoms (chlorine and fluorine), provides multiple reactive sites for chemical modification. This versatility allows for its incorporation into a wide array of complex molecular architectures, making it a valuable building block for the synthesis of novel therapeutic agents. The presence of fluorine, in particular, is often sought after in drug design to enhance metabolic stability, binding affinity, and bioavailability.

The strategic placement of reactive groups on the this compound ring system enables its use in various cyclization and coupling reactions, forming the core of many heterocyclic structures with proven pharmacological relevance.

Tacrine (B349632) was one of the first cholinesterase inhibitors approved for the treatment of Alzheimer's disease. However, its clinical use was limited by issues such as hepatotoxicity. This has driven extensive research into developing safer and more potent analogues. Substituted 2-aminobenzonitriles are key precursors in this endeavor. researchgate.netresearchgate.net The primary synthetic route is the Friedländer annulation, a condensation reaction between an o-aminobenzonitrile and a cyclic ketone, typically in the presence of a Lewis acid catalyst like zinc chloride or ytterbium triflate. plymouth.ac.ukrsc.org

The use of specifically substituted precursors like this compound allows for the precise installation of halogen atoms onto the tacrine scaffold. researchgate.net Halogenated derivatives of tacrine have been shown to be more potent acetylcholinesterase (AChE) inhibitors than the parent compound. researchgate.netnih.gov Moreover, they can exhibit greater selectivity for AChE over butyrylcholinesterase (BChE) and, in some cases, reduced hepatotoxicity. nih.govnih.gov The reaction of this compound with a ketone, such as cyclohexanone, would yield a tacrine analogue with chlorine and fluorine atoms on the quinoline (B57606) ring system, a strategy aimed at optimizing the pharmacological profile of the resulting inhibitor. researchgate.netnih.gov

Table 1: Synthesis of Tacrine Analogues via Friedländer Condensation

| 2-Aminobenzonitrile (B23959) Reactant | Ketone Reactant | Catalyst (Example) | Resulting Scaffold |

| 2-Aminobenzonitrile | Cyclohexanone | ZnCl₂ | Tacrine plymouth.ac.uk |

| 4-Chloro-2-aminobenzonitrile | Cyclohexanone | ZnCl₂/ChCl | 7-Chlorotacrine nih.gov |

| Fluoro-substituted anthranilonitriles | Cyclopentanone | Not Specified | Fluoro-tacrine analogues researchgate.net |

| This compound | Cyclohexanone | Lewis Acid | Dihalogenated Tacrine Analogue |

This table illustrates the general synthetic strategy for tacrine analogues.

Quinazoline (B50416) and its derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.net Many quinazoline-based drugs function as antifolates by inhibiting key enzymes in the folate metabolic pathway, such as dihydrofolate reductase (DHFR) or thymidylate synthase (TS). nih.gov

The synthesis of quinazoline derivatives can be achieved through various methods, often starting from substituted anthranilic acids or their corresponding nitriles (aminobenzonitriles). nih.gov The 2-aminobenzonitrile moiety is a versatile precursor for constructing the quinazoline ring. For instance, the related compound 2-amino-6-fluorobenzonitrile (B142694) is used to synthesize fluoro-containing quinazolin-4(1H)-ones. sigmaaldrich.com The presence of the amino and nitrile groups on this compound allows for cyclization reactions with various reagents to form the pyrimidine (B1678525) ring of the quinazoline system. The chlorine and fluorine substituents from the starting material become integral parts of the final quinazoline scaffold, potentially enhancing its biological activity or modulating its physicochemical properties. nih.gov For example, the synthesis of 2'-fluoro-N10-propargyl-5,8-dideazafolic acid, a potent TS inhibitor, involved coupling a glutamate (B1630785) fragment with a pre-formed quinazoline ring, demonstrating a strategy where halogenation improves potency. nih.gov

Huprines are a family of exceptionally potent, reversible acetylcholinesterase inhibitors, developed as hybrids of tacrine and huperzine A. wikipedia.org These complex, polycyclic molecules are of significant interest in Alzheimer's disease research. wikipedia.org The synthesis of the huprine core structure is commonly achieved through a Friedländer reaction, condensing a substituted o-aminobenzonitrile with a specific bicyclic ketone. researchgate.netnih.gov

The choice of the aminobenzonitrile starting material directly dictates the substitution pattern on the aromatic portion of the resulting huprine molecule. Research has shown that various aminobenzonitriles can be employed to create a diverse library of huprine analogues. researchgate.netnih.gov For example, 2-amino-6-fluorobenzonitrile has been explicitly used to synthesize novel fluoro-containing huprines. sigmaaldrich.com Therefore, this compound is an ideal precursor for creating huprine derivatives that bear both chloro and fluoro substituents. These halogen atoms can form specific interactions within the active site of acetylcholinesterase, potentially leading to enhanced binding affinity and inhibitory potency. researchgate.netnih.gov

Table 2: Examples of Huprine Synthesis from Aminobenzonitriles

| Starting Material | Key Reaction | Resulting Compound Class | Reference |

| Selected o-aminocyano aromatic compounds | Friedländer reaction with methyl-bicyclo[3.3.1]non-6-en-3-one | Huprine Analogues | researchgate.netnih.gov |

| 2-Amino-6-fluorobenzonitrile | Friedländer reaction with bicyclic ketones | Fluoro-substituted Huprines | sigmaaldrich.com |

Lenacapavir is a first-in-class, long-acting HIV-1 capsid inhibitor, representing a significant advancement in antiretroviral therapy. nih.gov The synthesis of such a complex molecule relies on a convergent strategy, where several advanced intermediates are prepared separately and then coupled together. nih.gov

The synthesis of key fragments for Lenacapavir often begins with functionalized aromatic compounds, including substituted benzonitriles. drughunter.com For example, one of the core fragments of Lenacapavir has been synthesized starting from a substituted benzonitrile (B105546), which is first converted to an aminoindazole before further elaboration. drughunter.com While specific public syntheses of Lenacapavir may use different starting materials, the this compound scaffold represents a potential key intermediate for the synthesis of Lenacapavir itself or its next-generation analogues. Its functional groups are suited for constructing the substituted pyrazole (B372694) or indazole moieties found in capsid inhibitors. The chloro and fluoro substituents can play a crucial role in modulating the final compound's antiviral potency, pharmacokinetic properties, and resistance profile.

G protein-coupled receptor 119 (GPR119) is a promising drug target for the treatment of type 2 diabetes and obesity. nih.gov Activation of GPR119 stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like GLP-1. nih.gov Consequently, there is significant research focused on developing potent and orally bioavailable small-molecule GPR119 agonists. nih.gov

The structures of known GPR119 agonists are often complex and heterocyclic. The synthesis of these molecules frequently utilizes functionalized building blocks, including substituted aminobenzonitriles. For example, the synthesis of pyrimido[5,4-b] researchgate.netnih.govoxazine derivatives as GPR119 agonists has been described starting from 4-amino-3-fluorobenzonitrile. semanticscholar.org Similarly, the development of ligands for related GPCRs has involved the use of 4-chloro-2-fluorobenzonitrile (B1347046) as a precursor. acs.org The this compound scaffold provides the necessary functional handles—the amino and nitrile groups—for building the core structures of these agonists. The chloro and fluoro substituents can then be used to fine-tune ligand-receptor interactions and optimize drug-like properties, such as metabolic stability and potency. nih.gov

Investigation of Bioactive Properties and Molecular Interactions

Understanding how a molecule interacts with biological systems is fundamental to drug discovery. This involves studying its mechanism of action and the relationship between its structure and its activity.

The biological effect of a compound is determined by its interaction with specific molecular targets, such as enzymes or receptors. The mechanism of action for substituted benzonitriles is highly dependent on their specific substitution patterns, which dictate their binding and activity. yu.edu.jorsc.org For instance, some benzonitrile-containing drugs function as bioisosteres for ketones, engaging in polar interactions with their targets. nih.gov Currently, there are no publicly available studies that specifically elucidate the mechanism of action for this compound on any particular molecular target.

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound to enhance its potency or selectivity. Such studies involve synthesizing and testing a series of related derivatives to understand the impact of different functional groups. rsc.org While SAR studies have been conducted on various classes of aminobenzonitrile derivatives, leading to the development of compounds with anticancer activity, there is no specific SAR data available in the scientific literature for derivatives of this compound. rsc.org

Agrochemistry and Crop Protection Research

The benzonitrile framework is a well-established scaffold in the field of agrochemicals, particularly for the development of herbicides.

Development of Herbicidal Agents Based on Substituted Benzonitrile Frameworks

Substituted benzonitriles, such as 2,6-dichlorobenzonitrile (B3417380) (dichlobenil), are known herbicidal agents. yu.edu.jogoogle.com Fluorobenzonitriles are also recognized as important intermediates for crop protection compounds. google.com The development of new herbicides is an ongoing need in agriculture to manage weed growth effectively. justia.com Although the general class of substituted and fluorinated benzonitriles is relevant to agrochemistry, a detailed review of the literature and patent databases did not reveal specific examples of this compound being used as an intermediate in the synthesis of commercial or developmental herbicidal agents.

Exploration of Pesticidal Properties in Related Compounds

The structural motifs present in this compound are found in a variety of compounds with known pesticidal activity. Halogenated and aminated benzonitriles are recognized as important toxophores in the design of new pesticides. nih.govlu.lv The combination of chlorine and fluorine atoms, along with the amino group, on the benzene (B151609) ring creates a unique electronic and steric profile that can be exploited for biological activity.

Research into related compounds, such as other substituted aminobenzonitriles and their derivatives, has shown a range of insecticidal and herbicidal properties. nih.govrsc.org For instance, the introduction of halogens at specific positions on a pyridine (B92270) ring, a structure that can be synthesized from aminobenzonitrile precursors, has been shown to influence insecticidal activity. nih.gov Therefore, derivatives of this compound are of significant interest in the ongoing search for novel and effective pesticides.

Material Science and Industrial Chemical Synthesis

Beyond its role in agrochemicals, the unique electronic properties of this compound make it a candidate for applications in material science and the synthesis of industrial chemicals.

Utility in Liquid Crystal and Organic Light-Emitting Diode (OLED) Production

Fluorinated compounds, including fluorinated benzonitriles, are of significant interest in the field of liquid crystals. researchgate.netnih.govrsc.orgnih.gov The incorporation of fluorine into liquid crystal molecules can favorably influence key properties such as dielectric anisotropy and melting point. nih.gov The specific substitution pattern of this compound, with its polar functional groups, suggests its potential as a building block for novel liquid crystalline materials. These materials are essential components in liquid crystal displays (LCDs). researchgate.net

In the realm of organic electronics, substituted benzonitriles have been investigated as components of Organic Light-Emitting Diodes (OLEDs). uniss.itresearchgate.netresearchgate.netlu.lvplantarchives.org Donor-acceptor molecules containing a benzonitrile acceptor moiety have shown promise as emitters in OLEDs. researchgate.netlu.lv The electron-withdrawing nature of the cyano group, combined with the electronic effects of the amino, chloro, and fluoro substituents, could make this compound a useful precursor for synthesizing new OLED materials. These materials are crucial for the development of next-generation displays and lighting technologies. ekb.eg

Application in Dye and Pigment Synthesis

Aminobenzonitriles are known intermediates in the synthesis of various dyes and pigments. aaru.edu.joresearchgate.netrsc.org The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes, which constitute a large and important class of colorants. aaru.edu.joresearchgate.netrsc.org The presence of the nitrile and halogen substituents on the benzene ring of this compound would be expected to influence the color and fastness properties of any resulting dyes. While specific examples utilizing this exact compound are not prevalent in the literature, the general reactivity of the aminobenzonitrile scaffold points to its potential in this area.

Role as Intermediate in Specialty Chemical Manufacturing

Specialty chemicals are prized for their specific functions and are often complex molecules requiring multi-step syntheses. Halogenated and aminated benzonitriles are crucial precursors in the production of a wide array of these chemicals, including pharmaceuticals and agrochemicals.

The presence of chlorine and fluorine in the structure of this compound is particularly significant. Halogenated organic compounds are integral to the pharmaceutical industry, with a large percentage of approved drugs containing at least one halogen atom. nih.gov The inclusion of fluorine, in particular, can enhance the metabolic stability and binding affinity of a drug molecule.

While direct examples of the use of this compound are not widely reported, its structural similarity to other intermediates used in drug discovery suggests its potential as a building block for novel therapeutic agents. For instance, related aminobenzonitrile derivatives are key components in the synthesis of kinase inhibitors for cancer therapy and other pharmacologically active compounds. The unique substitution pattern of this compound could lead to the development of new chemical entities with unique biological activities. Its role as an intermediate allows for the introduction of its core structure into larger, more complex molecules, thereby imparting specific properties that are desirable in the final product.

Advanced Characterization and Computational Studies in Chemical Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are the cornerstone of molecular characterization, each providing a unique piece of the puzzle to build a complete picture of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 6-Amino-3-chloro-2-fluorobenzonitrile, ¹H and ¹³C NMR would be instrumental in confirming its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic region would likely display two doublets, corresponding to the two adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents (amino, chloro, fluoro, and cyano groups). The electron-donating amino group and the electron-withdrawing halogen and cyano groups will cause a predictable upfield or downfield shift of the aromatic protons. The amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The number of signals would confirm the symmetry of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are significantly affected by the attached functional groups. The carbon atom attached to the cyano group (C≡N) would appear in the characteristic downfield region for nitriles (typically around 115-125 ppm). The carbons bonded to the fluorine and chlorine atoms would also have characteristic chemical shifts, and the C-F coupling would be observable in the ¹³C NMR spectrum, providing further structural confirmation.

Expected ¹H and ¹³C NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants | Assignment |

|---|---|---|---|

| ¹H | 6.5 - 7.5 | Doublet (d) | Aromatic CH |

| ¹H | 6.5 - 7.5 | Doublet (d) | Aromatic CH |

| ¹H | 4.0 - 5.5 | Broad Singlet (br s) | -NH₂ |

| ¹³C | 150 - 160 | Doublet (d, ¹JCF) | C-F |

| ¹³C | 135 - 145 | Singlet (s) | C-NH₂ |

| ¹³C | 115 - 130 | Doublet (d) | Aromatic CH |

| ¹³C | 110 - 125 | Doublet (d) | Aromatic CH |

| ¹³C | 115 - 125 | Singlet (s) | C-CN |

| ¹³C | 105 - 115 | Singlet (s) | C-Cl |

Note: The expected values are estimations based on general principles of NMR spectroscopy and data for structurally related compounds. Actual experimental values may vary.

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography (LC-MS), it also allows for the analysis of complex mixtures. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to confirm its molecular formula (C₇H₄ClFN₂).

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak would be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of a single chlorine atom.

Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for such a molecule might include the loss of the cyano group (-CN), the chloro group (-Cl), or other small neutral molecules. The analysis of these fragments helps to piece together the structure of the parent molecule. Techniques like tandem mass spectrometry (MS/MS) can provide even more detailed structural insights by fragmenting selected ions. nih.govnih.gov

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly well-suited for the analysis of relatively polar, non-volatile compounds like this compound. nih.govlcms.cz

A typical HPLC or UPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govlcms.cz The compound would be detected using a UV detector, as the aromatic ring system is expected to absorb UV light. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. The purity of the sample is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) could also be used, but it might require derivatization of the polar amino group to increase the compound's volatility and thermal stability. thermofisher.com

Illustrative HPLC Method Parameters for Analysis of Aromatic Amines

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-programmed gradient from a higher percentage of A to a higher percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the compound's absorbance maximum (e.g., 254 nm) |

| Injection Volume | 10 µL |

Note: These are typical starting conditions and would require optimization for the specific analysis of this compound.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

The N-H stretching vibrations of the primary amine group would appear as two bands in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration of the nitrile group would give a sharp, medium-intensity band around 2220-2260 cm⁻¹. chemicalbook.comchemicalbook.com The C-F and C-Cl stretching vibrations would be found in the fingerprint region of the spectrum, typically below 1400 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and the aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2220 - 2260 | C≡N stretch | Nitrile (-CN) |

| 1550 - 1650 | N-H bend | Primary Amine (-NH₂) |

| 1400 - 1600 | C=C stretch | Aromatic Ring |

| 1200 - 1400 | C-N stretch | Aryl Amine |

| 1000 - 1250 | C-F stretch | Aryl Fluoride (B91410) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and groups with multiple bonds. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands characteristic of a substituted benzene ring.

Aniline and its derivatives typically exhibit two main absorption bands: a strong primary band (E-band) at shorter wavelengths (around 230-240 nm) and a weaker secondary band (B-band) at longer wavelengths (around 280-290 nm). wikipedia.orgresearchgate.net The positions and intensities of these bands are sensitive to the nature and position of the substituents on the aromatic ring. The presence of the amino, chloro, fluoro, and cyano groups would be expected to cause shifts in these absorption maxima (either bathochromic or hypsochromic) compared to unsubstituted aniline. rsc.orgresearchgate.net

Computational Chemistry Methodologies for Molecular Understanding

Computational chemistry offers powerful tools to complement experimental data and to gain a deeper understanding of the molecular properties of compounds like this compound. Methods such as Density Functional Theory (DFT) can be used to predict a variety of properties.

For substituted benzonitriles, computational studies have been employed to investigate the effects of substituents on the electronic structure and reactivity of the molecule. For instance, research has shown that the position and electronic nature of substituents significantly influence the properties of the C-CN bond. nih.gov Computational models can predict molecular geometries, vibrational frequencies (to aid in the interpretation of IR and Raman spectra), and NMR chemical shifts.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for 6-Amino-3-chloro-2-fluorobenzonitrile

The development of new, efficient, and selective synthetic pathways is a cornerstone of future research for this compound. While established methods exist for related aminobenzonitriles, the focus is shifting towards routes that offer improved yields, reduced step counts, and greater control over regioselectivity. One common method for synthesizing a related isomer, 2-Amino-3-chloro-5-fluorobenzonitrile, involves the reaction of 2-amino-5-fluorobenzonitrile (B1271947) with N-chloro-succinimide. Future explorations for the target compound will likely investigate alternative halogenation, amination, and cyanation strategies on variously substituted fluorobenzene (B45895) precursors. Researchers are expected to explore innovative approaches such as flow chemistry, which can offer enhanced safety, scalability, and reaction control for multi-step syntheses.

| Potential Synthetic Strategy | Rationale for Exploration |

| Flow Chemistry Synthesis | Improved control over reaction parameters (temperature, pressure), enhanced safety for handling reactive intermediates, and potential for seamless multi-step synthesis and purification. |

| Directed Ortho-Metalation | Precise installation of functional groups by using the directing ability of existing substituents to achieve high regioselectivity, which is crucial for complex isomers. |

| Late-Stage Functionalization | Introduction of the amino, chloro, or fluoro groups at a later stage in the synthetic sequence, offering flexibility and access to a wider range of analogues from a common intermediate. |

Development of Advanced Catalytic Systems for Functionalization

The functionalization of the this compound core structure through advanced catalytic systems is a significant area of emerging research. The presence of multiple reaction sites—the amino group, the nitrile, and the aromatic ring—makes it a prime candidate for sophisticated chemical modifications. Future work will likely concentrate on developing selective catalysts for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to attach new carbon-carbon or carbon-nitrogen bonds. Furthermore, C-H activation is a burgeoning field that could enable direct functionalization of the aromatic ring without the need for pre-functionalized starting materials, representing a more atom-economical approach.

| Catalytic System | Potential Application | Desired Outcome |

| Palladium-based Cross-Coupling | Suzuki, Heck, and Sonogashira reactions at the C-Cl bond. | Formation of biaryl compounds, alkynes, and alkenes, expanding molecular diversity for screening. |

| Copper-catalyzed Reactions | Ullmann-type couplings or cyanation reactions. | Introduction of diverse substituents and potential for milder reaction conditions compared to palladium. |

| Photoredox Catalysis | Light-induced reactions for novel bond formations. | Access to unique reaction pathways and functional group transformations under mild, ambient conditions. |

Expansion of Biological Applications in Therapeutics and Agrochemicals

The structural motifs present in this compound are common in biologically active molecules, suggesting significant untapped potential in both therapeutics and agrochemicals. Related aminobenzonitrile derivatives have shown promise as inhibitors of key cellular targets. For instance, certain substituted aminobenzonitriles have been investigated as receptor tyrosine kinase inhibitors, a critical class of anti-cancer agents. nih.gov A recent study on 4-amino-3-chloro benzoate (B1203000) ester derivatives identified a promising compound that inhibits the epidermal growth factor receptor (EGFR) and induces apoptosis in cancer cell lines. nih.gov Additionally, other related structures are noted to potentially inhibit acetylcholinesterase (AChE), an enzyme relevant to neurodegenerative diseases. Future research will focus on synthesizing libraries of derivatives from this compound to screen for activity against a wider range of biological targets, including kinases, proteases, and G-protein coupled receptors, as well as for herbicidal or fungicidal properties.

Integration of Machine Learning and AI in Compound Design and Synthesis

| AI/ML Application | Function | Impact on Research |

| Retrosynthesis Prediction | Suggests viable synthetic routes from commercially available starting materials. youtube.com | Reduces time spent on route scouting and increases the probability of successful synthesis. |

| QSAR Modeling | Predicts biological activity (Quantitative Structure-Activity Relationship) based on molecular structure. | Prioritizes which derivatives to synthesize for biological testing, improving efficiency. |

| Property Prediction | Forecasts ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Helps to identify and eliminate compounds with unfavorable profiles early in the discovery process. |

Sustainable and Green Chemistry Approaches in Production

In line with global trends, future production methods for this compound and its derivatives will increasingly emphasize green and sustainable chemistry principles. researchgate.net Research is focused on minimizing environmental impact by reducing waste, avoiding hazardous solvents, and improving energy efficiency. Key areas of development include the use of biocatalysis, where enzymes replace traditional chemical reagents to perform reactions with high selectivity under mild conditions. researchgate.net Alternative energy sources, such as microwave and ultrasound irradiation, are also being explored to accelerate reaction times and reduce energy consumption compared to conventional heating. nih.gov The development of processes that utilize safer, renewable solvents or even solvent-free reaction conditions is another critical goal for the sustainable production of this important chemical intermediate. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-amino-3-chloro-2-fluorobenzonitrile, and how can reaction conditions be optimized to improve yield?

- Methodological Answer :

- Start with a halogenated benzaldehyde precursor (e.g., 2-fluoro-3-chlorobenzaldehyde) and perform a cyanation reaction using NH₃/KCN or Pd-catalyzed coupling .

- Optimize temperature (80–120°C) and solvent polarity (DMF or acetonitrile) to balance reactivity and stability of the amino group.

- Monitor intermediates via TLC (silica gel, hexane/ethyl acetate eluent) and confirm purity by HPLC (>97% as per ).

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer :

- Store under inert atmosphere (argon) at –20°C in amber vials to avoid photodegradation and moisture absorption (similar to protocols for 2-amino-3-fluorobenzonitrile in ).

- Conduct stability assays via ¹H NMR every 3 months to detect decomposition (e.g., amine oxidation or nitrile hydrolysis).

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- LC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to detect impurities (e.g., dehalogenated byproducts).

- ¹³C NMR : Identify substituent positions (C-F at ~160 ppm, C-Cl at ~100 ppm, nitrile at ~115 ppm) .

- Elemental Analysis : Validate C/H/N ratios (theoretical: C 49.87%, H 2.39%, N 16.61%).

Advanced Research Questions

Q. How can regioselectivity challenges during electrophilic substitution reactions be addressed for this compound?

- Methodological Answer :

- Use DFT calculations (e.g., Gaussian 16) to map electron density and predict reactive sites. For example, the amino group directs substitution to the para position relative to Cl/F .

- Experimental validation: Bromination under mild conditions (NBS in DCM) to confirm predicted regiochemistry.

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

- Methodological Answer :

- Perform pH-dependent degradation studies (1M HCl/NaOH, 25°C, 24h). Monitor via UV-Vis (λmax ~270 nm for intact nitrile group).

- Compare with analogs (e.g., 2-amino-5-chlorobenzoxazole in ) to identify protective effects of electron-withdrawing groups (Cl/F) on hydrolysis resistance.

Q. How does the compound’s electronic profile influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Use Hammett substituent constants (σₚ values: F = +0.06, Cl = +0.23, NH₂ = –0.66) to predict reaction rates.

- Screen Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) in DMF/H₂O. Isolate biaryl products via flash chromatography (yield optimization: 60–85% based on ).

Key Considerations

- Contradictions : reports >97% purity for analogs, but batch variability may require in-house validation via LC-MS.

- Safety : Follow first-aid protocols for nitriles (e.g., inhalation: immediate fresh air; ).

- Ethical Compliance : Adhere to FDA guidelines for handling halogenated aromatics (public domain protocols in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.